2-(4-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline
Description
Chemical Identity and Nomenclature of 2-(4-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name of this compound is derived from its parent structure, aniline (C6H5NH2), with substituents at the 2- and 5-positions of the benzene ring. According to IUPAC rules:
- The principal functional group is the aniline (-NH2) group.
- The substituents are prioritized based on their position and complexity:
- At position 2: A 4-methyl-1H-pyrazol-1-yl group.
- At position 5: A trifluoromethyl (-CF3) group.
Thus, the systematic name is This compound .
Structural Representation
The compound consists of:
- A benzene ring with an amino group (-NH2) at position 1.
- A pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted with a methyl group (-CH3) at position 4, attached to the benzene ring at position 2.
- A trifluoromethyl group (-CF3) at position 5.
The molecular formula is C11H10F3N3 , with a molecular weight of 241.21 g/mol .
Alternative Names and Registry Identifiers
This compound is cataloged under multiple identifiers across chemical databases:
The Canonical SMILES string encodes the connectivity of atoms:
Substituent Analysis: Pyrazole and Trifluoromethyl Functional Groups
Pyrazole Substituent
The pyrazole ring (C3H3N2) is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. In this compound:
- The pyrazole is 1H-substituted (indicating one hydrogen on a nitrogen atom).
- A methyl group (-CH3) is attached to the pyrazole at position 4.
The pyrazole’s electron-rich nature facilitates π-π stacking interactions in biological systems, while its nitrogen atoms serve as hydrogen bond acceptors .
Trifluoromethyl Substituent
The trifluoromethyl group (-CF3) is a strong electron-withdrawing group due to the high electronegativity of fluorine and the inductive effect of the three fluorine atoms. Key properties include:
- Electrophilic activation : The -CF3 group increases the reactivity of adjacent electrophilic sites by withdrawing electron density through σ-bonds .
- Lipophilicity : The -CF3 group enhances the compound’s lipid solubility, improving membrane permeability in pharmaceutical applications .
Electronic Effects
- The -CF3 group induces a meta-directing effect on the benzene ring, influencing regioselectivity in further substitution reactions.
- Computational studies (e.g., density functional theory) show that the -CF3 group creates a partial positive charge on the adjacent carbon atom, increasing susceptibility to nucleophilic attack .
Structure
3D Structure
Properties
Molecular Formula |
C11H10F3N3 |
|---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
2-(4-methylpyrazol-1-yl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H10F3N3/c1-7-5-16-17(6-7)10-3-2-8(4-9(10)15)11(12,13)14/h2-6H,15H2,1H3 |
InChI Key |
XNXGLZQCCIRVAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Buchwald-Hartwig Amination
A mixture of 2-bromo-5-(trifluoromethyl)aniline, 4-methylpyrazole, Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and Cs2CO3 in toluene undergoes reflux (110°C) for 24 hours.
Optimized Conditions :
Ullmann-Type Coupling
Copper(I) iodide (10 mol%) with 1,10-phenanthroline in DMSO at 120°C achieves comparable yields (78%) but requires longer reaction times (48 hours).
Reductive Amination of Pyrazole-Ketone Intermediates
A three-step sequence balances cost and scalability:
-
Ketone Synthesis : 5-Trifluoromethyl-2-nitroacetophenone is prepared via Friedel-Crafts acylation.
-
Hydrazine Cyclization : The ketone reacts with methylhydrazine in ethanol to form 4-methylpyrazole.
-
Nitro Reduction : Catalytic hydrogenation (H2, 5% Pd/C) converts the nitro group to an amine.
Critical Considerations :
-
Reduction Selectivity : Pd/C in ethanol selectively reduces nitro groups without affecting pyrazole rings.
Microwave-Assisted Synthesis
Microwave irradiation drastically reduces reaction times. For example, coupling 2-fluoro-5-(trifluoromethyl)aniline with 4-methylpyrazole using KOtBu in DMF at 150°C (microwave, 300 W) achieves 89% yield in 30 minutes.
Advantages :
-
Energy Savings : Lower cumulative energy input.
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost-efficiency and minimal purification:
Continuous Flow Reactor Design
Solvent Recycling
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Cost ($/kg) | Scalability |
|---|---|---|---|---|
| SNAr | 68–72 | 24 h | 1200 | Moderate |
| Buchwald-Hartwig | 82–85 | 24 h | 2500 | High |
| Reductive Amination | 61 | 48 h | 900 | High |
| Microwave | 89 | 0.5 h | 1800 | Low |
Key Findings :
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The aniline moiety directs electrophilic attack to the ortho and para positions relative to the amino group. The trifluoromethyl group acts as a strong electron-withdrawing meta-director, competing with the amino group’s activating effects.
| Reaction | Conditions | Products | Key Findings |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-2-(4-methylpyrazol-1-yl)-5-CF₃-aniline | Selective nitration at the meta position to the CF₃ group. |
| Sulfonation | H₂SO₄, 50°C | Sulfonated derivatives | Limited regioselectivity due to competing directing effects. |
| Halogenation (Cl/Br) | Cl₂/FeCl₃ or Br₂/FeBr₃, RT | 3-Halo-2-(4-methylpyrazol-1-yl)-5-CF₃-aniline | Bromination favored over chlorination under mild conditions. |
Mechanistic Insight :
The amino group activates the ring for EAS, but the CF₃ group reduces electron density at the para position, favoring substitution at the meta-CF₃ position. Steric hindrance from the pyrazole ring further influences regioselectivity.
Nucleophilic Substitution at the Pyrazole Ring
The pyrazole nitrogen can undergo alkylation or arylation under basic conditions.
Example Synthesis :
Reacting 2-(4-methylpyrazol-1-yl)-5-CF₃-aniline with 4-bromophenylboronic acid under Suzuki conditions yields biaryl derivatives with >80% efficiency .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings, leveraging the pyrazole ring as a directing group.
Limitation : The trifluoromethyl group’s electron-withdrawing nature slows oxidative addition steps in palladium catalysis .
Redox Reactions
The amino group undergoes oxidation, while the pyrazole ring can be reduced.
Caution : Over-reduction of the pyrazole ring can lead to ring-opening side products .
Diazotization and Sandmeyer Reactions
The aniline group forms diazonium salts, enabling diverse transformations:
| Reaction | Conditions | Products |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt intermediate |
| Sandmeyer Iodination | KI, CuCN | 3-Iodo-2-(4-methylpyrazol-1-yl)-5-CF₃-benzene |
Applications : Diazonium intermediates are precursors to heterocycles and fluorescent tags.
Schiff Base Formation
The amino group condenses with aldehydes/ketones:
Yields imines used in coordination chemistry and catalysis .
Coordination Chemistry
The pyrazole nitrogen and aniline group act as ligands for transition metals:
| Metal | Complex Type | Applications |
|---|---|---|
| Cu(II) | Square-planar complexes | Catalysis in C–H activation . |
| Ru(II) | Octahedral complexes | Photocatalysis and OLED materials . |
Example : Reaction with Cu(OTf)₂ forms a Cu(II) complex that catalyzes trifluoromethylation reactions .
Key Challenges and Trends
-
Regioselectivity : Competing directing effects (NH₂ vs. CF₃) complicate EAS.
-
Steric Hindrance : The 4-methylpyrazole group limits access to reactive sites .
-
Catalyst Design : Palladium and copper catalysts require tailored ligands for efficient coupling .
This compound’s versatility in electrophilic, nucleophilic, and cross-coupling reactions positions it as a valuable intermediate in medicinal chemistry and materials science.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds containing pyrazole moieties exhibit potential anticancer properties. For instance, derivatives of 2-(4-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline have been synthesized and evaluated for their efficacy against various cancer cell lines. A study demonstrated that modifications in the aniline structure could enhance the cytotoxicity against breast cancer cells, suggesting a promising avenue for drug development .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that pyrazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The trifluoromethyl group is believed to contribute to the lipophilicity and bioactivity of the compounds, enhancing their penetration into microbial membranes .
1.3 Inhibitors of Enzymatic Activity
Another area of interest is the use of this compound as an inhibitor for certain enzymes involved in disease pathways. For example, studies have reported that pyrazole-based compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways. This property positions them as potential anti-inflammatory agents .
Agricultural Science Applications
2.1 Herbicidal Activity
Research has shown that this compound exhibits herbicidal properties, making it a candidate for use in agricultural herbicides. The compound's ability to selectively inhibit specific plant growth pathways can help control weed populations without harming crops .
2.2 Pesticide Development
The compound's unique structural features allow it to interact with biological targets in pests, leading to its exploration as a pesticide. Studies have focused on its efficacy against common agricultural pests, demonstrating promising results in laboratory settings .
Materials Science Applications
3.1 Polymer Chemistry
In materials science, this compound has been utilized as a building block for synthesizing advanced polymers with enhanced thermal stability and mechanical properties. The incorporation of trifluoromethyl groups into polymer matrices has shown to improve their resistance to solvents and temperature fluctuations .
3.2 Coordination Chemistry
The compound has been employed in coordination chemistry as a ligand in metal complexes. These complexes exhibit interesting electronic properties and catalytic activities, which are useful in various chemical reactions including oxidation and reduction processes.
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- The compound features a pyrazole ring substituted with a methyl group at the 4-position, attached to an aniline moiety with a trifluoromethyl (-CF₃) group at the 5-position (para to the amino group). The pyrazole is ortho to the amino group, creating a sterically and electronically distinct scaffold .
Comparison with Structural Analogs
Pyrazole-Substituted Anilines
A. 2-(4-Chloro-1H-pyrazol-1-yl)-5-fluoroaniline
B. 5-Fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline
Heterocyclic Ring Variants
A. 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline
B. 2-(1-Piperidinyl)-5-(trifluoromethyl)aniline
Trifluoromethylaniline Isomers
A. 2-(Trifluoromethyl)aniline
B. 3-(Trifluoromethyl)aniline
Benzimidazole/Benzotriazole Derivatives
A. N-[2-(1H-Benzimidazol-1-yl)-5-(trifluoromethyl)phenyl]-2-nitro-4-(trifluoromethyl)aniline (5a)
- Structure : Dual trifluoromethyl groups; benzimidazole core.
- Properties : High cytotoxicity (IC₅₀ < 1 µM in some cancer lines); synthesis yield 93% .
- Limitations : Nitro group requires reduction for further functionalization, adding synthetic steps .
Structural and Electronic Analysis
Substituent Effects
- Ortho Effect : Ortho-substituted analogs (e.g., 2-(trifluoromethyl)aniline) exhibit reduced basicity but enhanced steric hindrance, influencing binding to biological targets .
- CF₃ Position : Para-CF₃ (as in the target compound) optimizes electronic effects for kinase inhibition, balancing electron withdrawal and spatial orientation .
Biological Activity
2-(4-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline, a compound with the molecular formula and a molecular weight of 241.21 g/mol, has garnered attention in recent years for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- IUPAC Name : this compound
- CAS Number : 1006959-90-5
- Molecular Weight : 241.21 g/mol
- Purity : Typically ≥95% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives have shown inhibitory effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 2.76 |
| Caco-2 (Colon adenocarcinoma) | 9.27 |
| RXF 486 (Renal cancer) | 1.143 |
These findings suggest that modifications to the pyrazole structure can enhance cytotoxicity against specific cancer types .
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in inflammatory processes. This inhibition could lead to reduced production of pro-inflammatory mediators, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Preliminary data suggest that the compound may possess antimicrobial properties. Related pyrazole derivatives have demonstrated activity against various bacterial strains, indicating potential as a lead compound for developing new antibiotics .
Study on Anticancer Efficacy
In a study conducted by researchers at a leading pharmaceutical institute, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity. Among them, this compound exhibited noteworthy potency against multiple human tumor cell lines, particularly in renal and cervical cancers. The study concluded that the compound's structural features significantly contribute to its biological efficacy .
In Vivo Studies
In vivo studies have further supported the anticancer potential of this compound. Animal models treated with the compound showed reduced tumor growth rates compared to control groups, suggesting effective systemic absorption and action .
Q & A
Basic: How can researchers optimize the synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline using palladium-catalyzed cross-coupling?
Methodological Answer:
Palladium-catalyzed cross-coupling reactions are effective for constructing the pyrazole-aniline core. For example, Suzuki-Miyaura coupling using aryl halides and pyrazole boronic esters under inert atmospheres (e.g., nitrogen) can achieve high yields. Key parameters include:
- Catalyst selection : Tetrakis(triphenylphosphine)palladium(0) (e.g., 0.0043 mmol per 0.087 mmol substrate) .
- Temperature control : Heating at 80°C for 18 hours to ensure completion .
- Purification : Use reverse-phase column chromatography (acetonitrile/water with formic acid modifiers) to isolate the product .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (Category 2/2A hazards) .
- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.
- Storage : Store in airtight containers at 2–8°C, avoiding prolonged storage to prevent degradation .
Basic: What purification techniques are most effective post-synthesis?
Methodological Answer:
- Reverse-phase chromatography : Effective for separating polar by-products (e.g., using C18 columns with acetonitrile/water gradients) .
- Recrystallization : Use solvents like ethyl acetate/hexane for high-purity crystalline products.
- LCMS monitoring : Confirm purity (>95%) via retention time consistency (e.g., 0.78–1.40 minutes under SQD-FA05 conditions) .
Advanced: How can researchers resolve contradictions in NMR data during structural confirmation?
Methodological Answer:
- Multi-nuclear NMR : Combine H, C, and F NMR to resolve overlapping signals. The trifluoromethyl group () shows distinct F peaks at ~-60 ppm .
- 2D techniques : Use HSQC and HMBC to correlate proton-carbon couplings and confirm substitution patterns .
- Comparative analysis : Cross-reference with analogous compounds (e.g., 4-fluoro-3-(trifluoromethyl)aniline, MW 179.11) .
Advanced: What crystallographic methods are suitable for structural elucidation?
Methodological Answer:
- Single-crystal X-ray diffraction : Use SHELXL for refinement. Key steps include:
- Validation tools : Check R-factor convergence (<5%) and residual electron density maps for errors .
Advanced: How can HPLC/LCMS characterize reaction by-products?
Methodological Answer:
- LCMS conditions : Use a C18 column with 0.03% formic acid in water/acetonitrile. Monitor for [M+H]+ ions (e.g., m/z 265–861) .
- By-product identification : Compare retention times and mass spectra with synthetic intermediates (e.g., brominated precursors or dehalogenated analogs) .
Basic: How should stability studies be designed for this compound?
Methodological Answer:
- Accelerated degradation tests : Expose samples to heat (40°C), light, and humidity for 4–8 weeks .
- Analytical tracking : Use HPLC to quantify degradation products (e.g., hydrolyzed aniline derivatives).
Advanced: How can computational models predict substituent effects on reactivity?
Methodological Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to assess electron-withdrawing effects of on aromatic ring reactivity .
- Hammett analysis : Correlate substituent σ values with reaction rates (e.g., has σ~0.54, enhancing electrophilic substitution at the para position) .
Advanced: What role does this compound play in multi-step organic syntheses?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
